Nitrofarin

描述

Nitrofarin is a synthetic compound belonging to the nitrofuran class of antibiotics. These compounds are characterized by their five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its broad-spectrum antibacterial properties and is primarily used to treat infections caused by Gram-positive and Gram-negative bacteria.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Nitrofarin typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further modified to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration reactions followed by purification processes. The use of continuous flow reactors and microwave-assisted reactions has been explored to enhance the efficiency and yield of the synthesis .

化学反应分析

Types of Reactions: Nitrofarin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nitroso derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted furan derivatives.

科学研究应用

Scientific Research Applications

Chemistry

Nitrofarin serves as a model compound for studying nitrofuran chemistry and reactivity. Its unique structure allows researchers to investigate chemical interactions and reactions typical of nitrofuran derivatives.

Biology

The compound is extensively studied for its antibacterial properties. Research has shown that this compound is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of protein synthesis and disruption of metabolic processes within bacteria, leading to cell death .

Medicine

In the medical field, this compound is explored as a potential treatment for bacterial infections, particularly those resistant to conventional antibiotics. Studies indicate that it has a lower minimum inhibitory concentration (MIC) compared to other antibiotics, making it a promising candidate for treating urinary tract infections .

Industry

this compound is also utilized in developing antibacterial coatings and materials. Its properties make it suitable for applications in environments where bacterial contamination is a concern.

Case Study 1: Efficacy Against Resistant Strains

A study conducted on urinary tract infection models demonstrated that this compound significantly reduced bacterial counts in comparison to traditional antibiotics such as sulfamethoxazole/trimethoprim and ciprofloxacin. The study highlighted this compound's effectiveness against resistant strains of Escherichia coli .

Case Study 2: Industrial Application

Research into the use of this compound in antibacterial coatings showed promising results in reducing bacterial colonization on surfaces. The application of this compound-based coatings in healthcare settings resulted in lower infection rates compared to untreated surfaces .

作用机制

Nitrofarin exerts its antibacterial effects by being reduced by bacterial nitroreductases to reactive intermediates. These intermediates inhibit several bacterial enzymes involved in essential cellular processes such as DNA, RNA, and protein synthesis. This multi-targeted approach makes this compound effective against a wide range of bacteria and reduces the likelihood of resistance development .

相似化合物的比较

Nitrofurantoin: Another nitrofuran antibiotic used primarily for urinary tract infections.

Nitrofurazone: Used for topical infections and as a urinary catheter coating.

Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.

Comparison: Nitrofarin is unique in its broad-spectrum activity and multi-targeted mechanism of action. Unlike some other nitrofuran antibiotics, this compound has shown effectiveness against a wider range of bacterial strains and has been less prone to resistance development. Its versatility in various chemical reactions also makes it a valuable compound for research and industrial applications .

生物活性

Nitrofarin, a nitrofuran derivative, is primarily recognized for its antibacterial properties, particularly in the treatment of urinary tract infections (UTIs). This article delves into the biological activity of this compound, exploring its pharmacodynamics, mechanisms of action, clinical implications, and potential toxicological effects.

Overview of this compound

This compound is structurally similar to nitrofurantoin and shares many pharmacological attributes. It acts predominantly against gram-negative bacteria and is utilized in clinical settings for its efficacy in treating UTIs. The compound's activity is notably enhanced under acidic conditions, which is significant given the acidic pH of urine where it exerts its therapeutic effects.

Pharmacokinetics:

- Absorption: this compound exhibits high oral bioavailability (approximately 80-90%) and reaches therapeutic concentrations rapidly. It is primarily excreted unchanged in urine (25-40%) and bile .

- Half-life: The drug has a short half-life of about 20 minutes, necessitating frequent dosing to maintain effective concentrations in the urinary tract .

Mechanism of Action:

this compound's antibacterial activity arises from its ability to disrupt bacterial protein synthesis and interfere with metabolic pathways. Specifically:

- It activates via reduction by cytochrome P450 reductase, leading to the formation of reactive metabolites that inhibit ribosomal function and DNA synthesis .

- The drug also disrupts the Krebs cycle by inhibiting key enzymes involved in carbohydrate metabolism, ultimately resulting in bacterial cell death .

Efficacy Against Bacterial Strains

The efficacy of this compound varies with pH levels, demonstrating optimal activity at lower pH values typical of urine. In vitro studies have shown that:

- The minimum inhibitory concentration (MIC) for common uropathogens like Escherichia coli decreases significantly in acidic environments .

- Comparative studies indicate that this compound's antibacterial activity in urine is markedly higher than in standard laboratory conditions, emphasizing its clinical relevance in treating UTIs .

Case Studies and Clinical Findings

Several case studies highlight both the therapeutic benefits and potential adverse effects associated with this compound use:

-

Case Study on Hepatotoxicity:

A 69-year-old male developed acute liver failure after five days of this compound treatment for cystitis. Symptoms included jaundice and elevated liver enzymes. The patient improved following discontinuation of the drug and steroid therapy. This case underscores the need for caution regarding this compound's hepatotoxic potential, particularly in older patients or those with pre-existing liver conditions . -

Long-term Use Implications:

Long-term use of this compound has been associated with DNA damage and chromosomal mutations in vitro. While tumorigenicity has not been definitively proven, there are concerns regarding the production of toxic metabolites over prolonged exposure .

Toxicological Profile

The toxicological profile of this compound includes:

- Acute Hepatotoxicity: Rare but serious cases have been documented, particularly in older adults or those with renal impairment .

- Chronic Effects: Studies on animal models indicate potential reproductive toxicity, including ovarian atrophy and increased tumor incidence at high doses .

Summary Table: Biological Activity Characteristics

| Characteristic | Details |

|---|---|

| Bioavailability | 80-90% |

| Half-life | ~20 minutes |

| Excretion | 25-40% unchanged in urine |

| Optimal pH for Activity | Lower pH (acidic conditions) |

| Mechanism of Action | Inhibition of protein synthesis & metabolism |

| Notable Side Effects | Hepatotoxicity, DNA damage |

属性

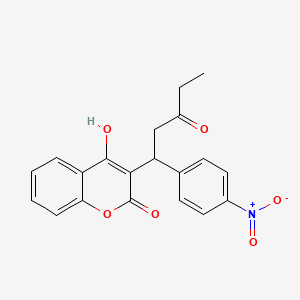

IUPAC Name |

4-hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-2-14(22)11-16(12-7-9-13(10-8-12)21(25)26)18-19(23)15-5-3-4-6-17(15)27-20(18)24/h3-10,16,23H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNMKEMSEAXQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938254 | |

| Record name | 2-Hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17298-36-1 | |

| Record name | Nitrofarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017298361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROPHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9DBP8Z2PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。